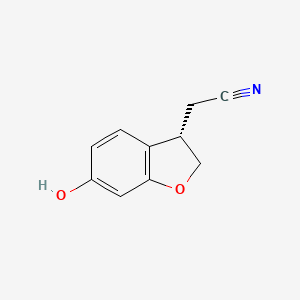![molecular formula C7H9ClN2 B15218588 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
化学反应分析
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions:
科学研究应用
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: This compound serves as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: It is used in studies to understand the biological mechanisms and pathways involved in various diseases.
Industrial Applications: The compound is employed in the synthesis of bioactive molecules and organic materials.
作用机制
The exact mechanism of action of 6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .
相似化合物的比较
6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]quinoxalines: These derivatives are formed through different synthetic routes and exhibit distinct biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have shown significant antibacterial activities and are used in the development of new antimicrobial agents.
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
6-chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-2,9H,3-5H2 |
InChI 键 |
OPJWGFBXFMSIDW-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=CC=C2Cl)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


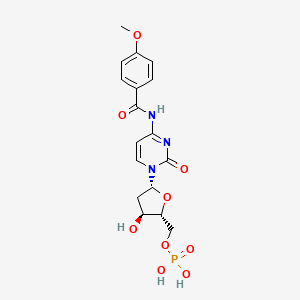
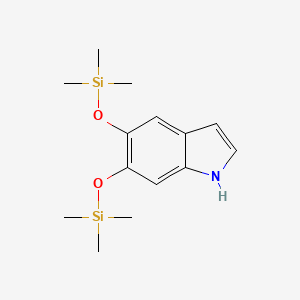
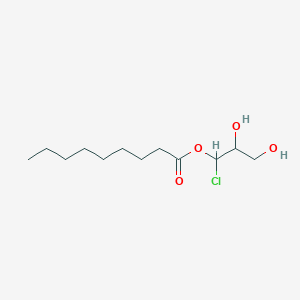
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
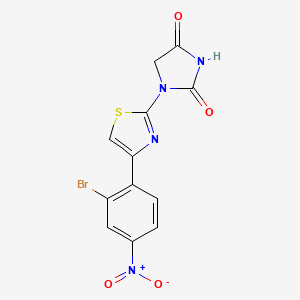
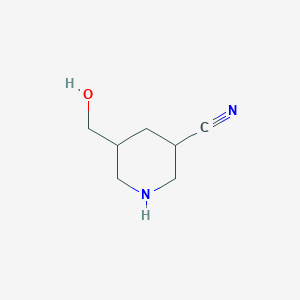
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
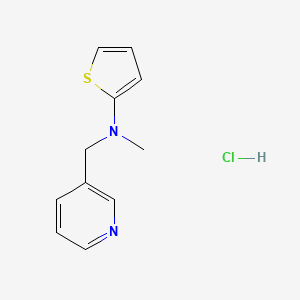
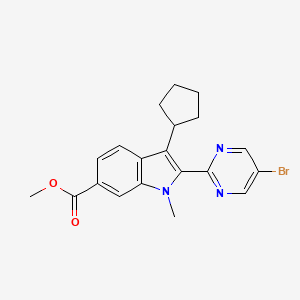

![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
